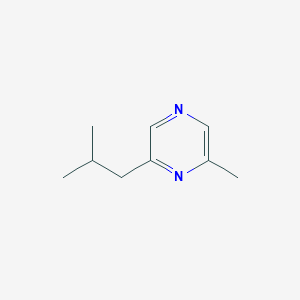
2-Methyl-6-(2-methylpropyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-isobutylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are known for their distinctive odors and are often found in various natural sources such as plants, animals, and microorganisms. This compound, in particular, is notable for its strong, earthy, and nutty aroma, making it a valuable component in the flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-isobutylpyrazine typically involves the condensation of appropriate aldehydes and amines. One common method is the reaction of 2-methylpyrazine with isobutyraldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired pyrazine derivative .
Industrial Production Methods: Industrial production of 2-Methyl-6-isobutylpyrazine often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to facilitate the formation of the pyrazine ring. Additionally, green chemistry approaches, including the use of environmentally benign solvents and reagents, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-isobutylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2-Methyl-6-isobutylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in natural signaling processes, such as pheromone communication in insects.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-isobutylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a sensory response that is perceived as its characteristic aroma. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparación Con Compuestos Similares
- 2-Methyl-3-isobutylpyrazine
- 2-Methoxy-3-isobutylpyrazine
- 2-Isopropylpyrazine
- 2,5-Dimethylpyrazine
Comparison: 2-Methyl-6-isobutylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct olfactory properties compared to its analogs. For instance, 2-Methoxy-3-isobutylpyrazine has a more pronounced green and bell pepper-like aroma, while 2,5-Dimethylpyrazine is known for its nutty and roasted notes .
Propiedades
Número CAS |
32184-48-8 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-methyl-6-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-7(2)4-9-6-10-5-8(3)11-9/h5-7H,4H2,1-3H3 |
Clave InChI |
LIRDEXCRJBABIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=N1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


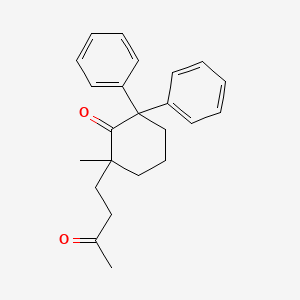
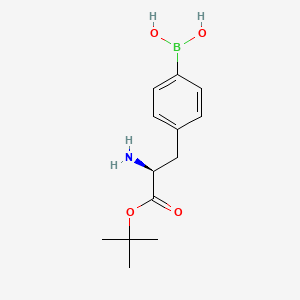


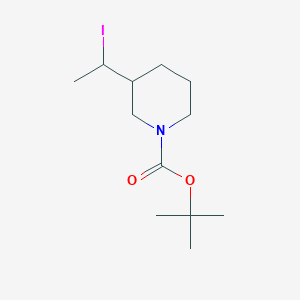
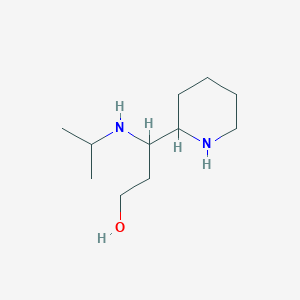

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
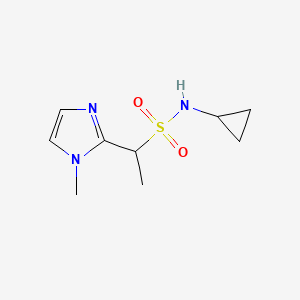


![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)

